Limaprost-d3

Übersicht

Beschreibung

Molecular Structure Analysis

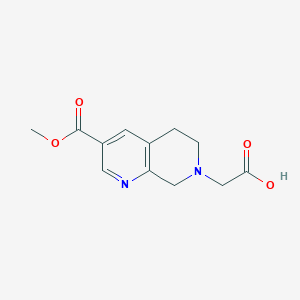

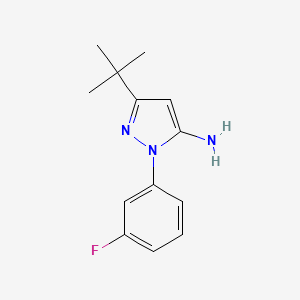

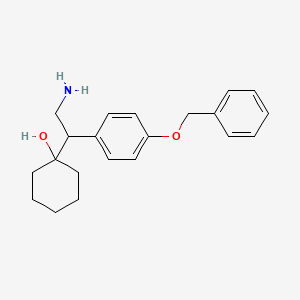

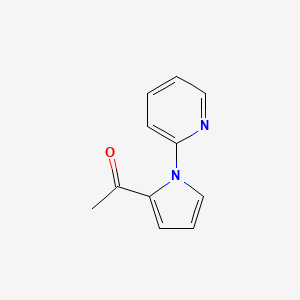

The molecular formula of Limaprost-d3 is C22H33D3O5, and its molecular weight is 383.5 . The formal name of Limaprost-d3 is (E)-7-((1R,2R,3R)-3-hydroxy-2-((3S,5S,E)-3-hydroxy-5-(methyl-d3)non-1-en-1-yl)-5-oxocyclopentyl)hept-2-enoic acid .Physical And Chemical Properties Analysis

Limaprost-d3 is a solid substance that is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Internal Standard for Quantification of Limaprost

Limaprost-d3 is used as an internal standard for the quantification of limaprost . It has a CAS Number of 1263190-37-9 and is also known by the synonyms 17α,20-dimethyl-Δ2-PGE1-d3 and 17α,20-dimethyl-Δ2-Prostaglandin E1-d3 .

Treatment of Lumbar Spinal Stenosis with Low Back Pain

A clinical study compared the effects of Neurotropin, limaprost alfadex, and a combination of both drugs for lumbar spinal stenosis (LSS) with low back pain (LBP) . The study was a multicenter, randomized, active-controlled, open-label trial conducted from March 2021 to May 2022 . The results showed significant improvements in the Visual Analog Scale (VAS) and leg pain scores in the group treated with limaprost . Quality of Life (QOL) and Oswestry Disability Index (ODI) scores also improved significantly in the group treated with limaprost .

Wirkmechanismus

Target of Action

Limaprost-d3, a deuterium labeled Limaprost, is an analogue of prostaglandin E1 . Its primary targets are the prostaglandin E2 receptors . These receptors play a crucial role in a variety of cellular functions, including vascular smooth muscle cell constriction or dilation, platelet aggregation or disaggregation, and pain signaling in spinal neurons .

Mode of Action

As an analogue of prostaglandin E1, Limaprost-d3 acts as an agonist at prostaglandin E2 receptors . It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation . This interaction results in vasodilation, which improves blood flow, and an antithrombotic effect, which inhibits platelet aggregation .

Biochemical Pathways

The activation of prostaglandin E2 receptors by Limaprost-d3 leads to the stimulation of adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP). The increase in cAMP levels then triggers a series of downstream effects, including the relaxation of smooth muscle cells. This biochemical pathway is crucial for the vasodilatory and antithrombotic effects of Limaprost-d3 .

Pharmacokinetics

Limaprost-d3 is rapidly absorbed and eliminated after oral administration . The time to reach maximum plasma concentration is approximately 22.50 minutes, and the elimination half-life is around 21.70 minutes . There is no accumulation observed after multiple dosing, indicating that the metabolized enzymes may be induced after multiple doses of Limaprost-d3 . These properties impact the bioavailability of Limaprost-d3, making it a potent and orally active vasodilator .

Result of Action

The action of Limaprost-d3 results in improved peripheral circulatory failure due to its vasodilator action and antithrombotic effect . It also improves poor blood flow in the nerve tissue in cervical spondylosis and normalizes nerve function . These molecular and cellular effects contribute to the alleviation of various ischemic symptoms .

Safety and Hazards

Limaprost-d3 is fatal if swallowed. It causes skin irritation and serious eye irritation. It is recommended to wash thoroughly after handling and not to eat, drink or smoke when using this product. Protective gloves, eye protection, and face protection should be worn when handling this substance .

Relevant Papers A study titled “Clinical Effectiveness of Conservative Treatments on Lumbar Spinal Stenosis: A Network Meta-Analysis” found that among the commonly used conservative treatments for the treatment of lumbar spinal stenosis, Limaprost may have better efficacy in improving the Japanese Orthopaedic Association Score and decreasing the Oswestry Dysfunction Index, with a beneficial effect on decreasing the visual analog scale and improving the EuroQol Five Dimensions Questionnaire .

Eigenschaften

IUPAC Name |

(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,17+,18+,19+,21+/m0/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZYRQPMEIEQFC-JVRYLNEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

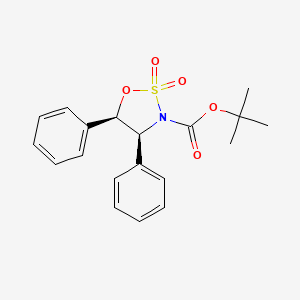

![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1501275.png)

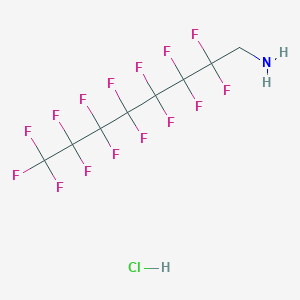

![3-[(6-Chloro-pyridazin-3-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1501281.png)